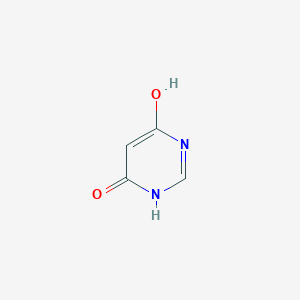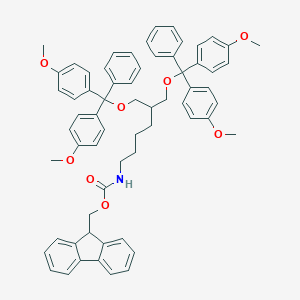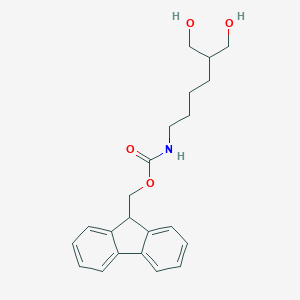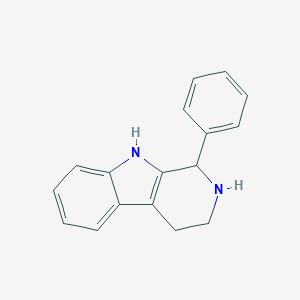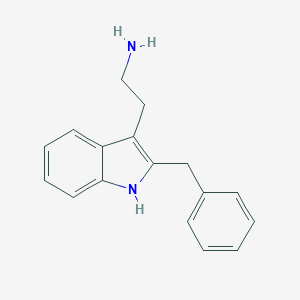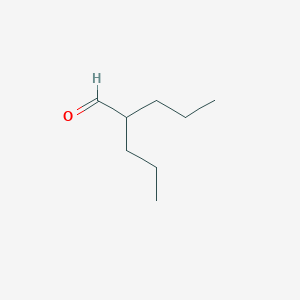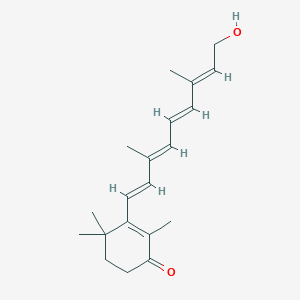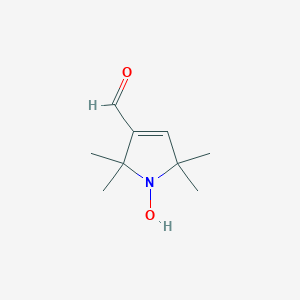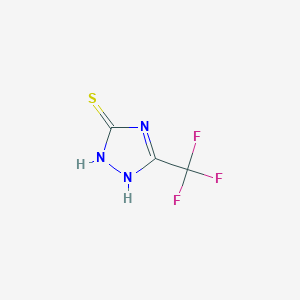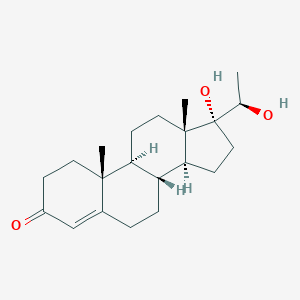
2-シアノ-4,4-ジエトキシブチル酸エチル
概要
説明
Ethyl 2-cyano-4,4-diethoxybutyrate is an organic compound with the chemical formula C11H19NO4. It is a colorless liquid with low water solubility and is widely used in organic synthesis. This compound serves as an important intermediate in the synthesis of various biologically active small molecules, including antibacterial agents, pesticides, and pharmaceutical compounds .
科学的研究の応用
Ethyl 2-cyano-4,4-diethoxybutyrate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the development of biologically active molecules, including antibacterial and antifungal agents.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of pesticides and other agrochemicals
準備方法
Synthetic Routes and Reaction Conditions: The preparation of ethyl 2-cyano-4,4-diethoxybutyrate typically involves the reaction of succinyl chloride with ethanol and potassium cyanide under basic conditions. This method is relatively straightforward and yields the desired compound efficiently .
Industrial Production Methods: In an industrial setting, the synthesis of ethyl 2-cyano-4,4-diethoxybutyrate can be scaled up using similar reaction conditions. The process involves careful control of temperature and pressure to ensure high yield and purity. The compound is then purified through distillation or recrystallization techniques to obtain the final product .
化学反応の分析
Types of Reactions: Ethyl 2-cyano-4,4-diethoxybutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
作用機序
The mechanism of action of ethyl 2-cyano-4,4-diethoxybutyrate involves its role as an intermediate in various chemical reactions. The compound’s nitrile group can undergo nucleophilic addition reactions, while the ethoxy groups can participate in substitution reactions. These properties make it a versatile building block in organic synthesis .
類似化合物との比較
Ethyl 2-cyano-4,4-dimethoxybutanoate: Similar in structure but with methoxy groups instead of ethoxy groups.
Ethyl 2-cyano-4,4-diethoxybutanoate: Another structural isomer with slight variations in the positioning of functional groups.
Uniqueness: Ethyl 2-cyano-4,4-diethoxybutyrate is unique due to its specific combination of nitrile and ethoxy groups, which provide distinct reactivity and versatility in organic synthesis. This makes it particularly valuable in the synthesis of biologically active compounds and industrial chemicals .
特性
IUPAC Name |
ethyl 2-cyano-4,4-diethoxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-4-14-10(15-5-2)7-9(8-12)11(13)16-6-3/h9-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKACZDKUNMFBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(C#N)C(=O)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399970 | |
| Record name | Ethyl 2-cyano-4,4-diethoxybutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52133-67-2 | |
| Record name | Ethyl 2-cyano-4,4-diethoxybutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Ethyl 2-cyano-4,4-diethoxybutyrate utilized in the synthesis of 7-deazaguanine derivatives?
A1: Ethyl 2-cyano-4,4-diethoxybutyrate serves as a crucial starting material in the synthesis of specific N-methyl isomers of 7-deazaguanine. [, ] Specifically, it reacts with N-methylguanidine through a condensation reaction. [] This reaction initiates a synthetic pathway that ultimately leads to the formation of the 1-methyl isomer of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one (also known as 7-deazaguanine). []
Q2: Why is the regioselective synthesis of different N-methyl isomers of 7-deazaguanine important?
A2: The regioselective synthesis of distinct N-methyl isomers of 7-deazaguanine, such as the 1-methyl isomer, is crucial due to the varying biological activities exhibited by these isomers. [] Research indicates that these isomers demonstrate different levels of inhibition against xanthine oxidase, an enzyme involved in purine metabolism. [] Specifically, the 1-methyl isomer exhibits a significantly lower Ki value (3 µM) compared to the 3-methyl isomer (40 µM), suggesting a much higher inhibitory potency against xanthine oxidase. [] This difference in activity highlights the importance of regioselective synthesis for developing compounds with specific biological profiles and potential therapeutic applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14382.png)
![[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B14383.png)

